molecular formula C13H17FN2O4S B2473922 3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride CAS No. 2411265-49-9

3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride

Cat. No.: B2473922
CAS No.: 2411265-49-9
M. Wt: 316.35
InChI Key: WQUMXVRBGHGXQJ-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is a chemical compound with the molecular formula C13H17FN2O4S It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride typically involves the reaction of piperidine derivatives with sulfonyl fluoride reagents. One common method is the reaction of 3-[(2-Methoxyphenyl)carbamoyl]piperidine with sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl fluoride group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of sulfonamide derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride has several scientific research applications:

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with the active site of serine proteases, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl chloride
  • 3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl bromide
  • 3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl iodide

Uniqueness

3-[(2-Methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts specific reactivity and stability compared to other sulfonyl halides. The fluoride group is less reactive than chloride, bromide, or iodide, making it more suitable for certain applications where controlled reactivity is desired.

Properties

IUPAC Name

3-[(2-methoxyphenyl)carbamoyl]piperidine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-20-12-7-3-2-6-11(12)15-13(17)10-5-4-8-16(9-10)21(14,18)19/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUMXVRBGHGXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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